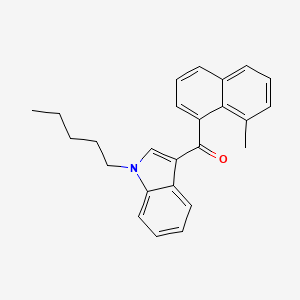

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone

Descripción general

Descripción

El isómero de 8-metilnaftilo de JWH 122 es un cannabinoide sintético que exhibe altas afinidades por ambos receptores cannabinoides centrales (CB₁) (Kᵢ = 0,69 nM) y receptores cannabinoides periféricos (CB₂) (Kᵢ = 1,2 nM) . Se ha detectado en productos herbales disponibles comercialmente. A diferencia de su contraparte estructural, JWH 122, el grupo metilo en este isómero está unido al anillo naftilo en la posición 8 en lugar de la posición 4 .

Métodos De Preparación

Las rutas sintéticas para el isómero de 8-metilnaftilo de JWH 122 no se han caracterizado ampliamente en la literatura. típicamente se prepara mediante síntesis química utilizando materiales de partida apropiados. Desafortunadamente, las condiciones de reacción específicas y los métodos de producción industrial permanecen sin revelar.

Análisis De Reacciones Químicas

Tipos de reacciones:: El isómero de 8-metilnaftilo de JWH 122 puede experimentar diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Estas transformaciones están influenciadas por los grupos funcionales presentes en su estructura.

Reactivos y condiciones comunes::Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio (KMnO₄) o el trióxido de cromo (CrO₃).

Reducción: Se pueden utilizar agentes reductores como el hidruro de aluminio y litio (LiAlH₄) o el borohidruro de sodio (NaBH₄).

Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como el hidróxido de sodio (NaOH) o el amoníaco (NH₃).

Productos principales:: Los productos específicos formados durante estas reacciones dependen de las condiciones de reacción y de la posición del grupo metilo. Los estudios detallados sobre los productos principales son escasos.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Molecular Structure :

- Molecular Formula : C25H25NO

- Molecular Weight : 355.47 g/mol

- CAS Number : 1427325-69-6

JWH-122 exhibits high affinity for both central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, mimicking the effects of naturally occurring cannabinoids like tetrahydrocannabinol (THC). The compound's mechanism of action involves binding to these receptors, leading to various physiological effects such as altered pain sensation, mood changes, and memory impacts.

Pharmacological Research

JWH-122 is extensively used in pharmacological studies to investigate its effects on the endocannabinoid system. Research has shown that it induces effects similar to THC, including:

- Hypothermia : A decrease in body temperature observed in animal models.

- Catalepsy : A state of immobility in which animals remain in fixed postures.

- Hyperreflexia : Increased reflex responses indicative of central nervous system activation.

Table 1: Receptor Affinity Comparison

| Compound | CB1 Affinity (Ki) | CB2 Affinity (Ki) |

|---|---|---|

| JWH-122 | High | Moderate |

| JWH-018 | Very High | Moderate |

| JWH-210 | Moderate | High |

Toxicology Studies

The compound has been studied for its metabolic pathways and potential toxicity. JWH-122 is metabolized primarily through hydroxylation and conjugation, resulting in various metabolites detectable in biological samples. This characteristic makes it a subject of interest for toxicological assessments and drug testing protocols .

Table 2: Summary of Behavioral Studies

| Study Reference | Compound | Methodology | Key Findings |

|---|---|---|---|

| Martin et al. | JWH-018 | Mouse tetrad test | Induced hypothermia and catalepsy |

| Grigoryev et al. | JWH-018 | HPLC/MS/MS analysis | Identified metabolites in urine |

| Little et al. | JWH-122 | Exposure to herbal incense smoke | Significant behavioral changes observed |

Forensic Science

In forensic applications, JWH-122 is analyzed in biological fluids to detect its presence among users of synthetic cannabinoids. Studies have established reliable methods for quantifying this compound using techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) . The identification of JWH-122 and its metabolites aids law enforcement in understanding patterns of abuse related to synthetic drugs.

Case Studies and Research Findings

A notable study conducted on mice exposed to smoke from herbal incense containing JWH-122 revealed significant physiological changes. The mice exhibited a drop in body temperature by approximately 7.3 ± 1.1 °C, alongside behavioral changes consistent with CB1 receptor activation . Additionally, pharmacokinetic studies have indicated that serum concentrations of related compounds peak quickly but diminish rapidly, suggesting a short duration of action typical for synthetic cannabinoids .

Mecanismo De Acción

El mecanismo exacto por el cual el isómero de 8-metilnaftilo de JWH 122 ejerce sus efectos sigue siendo esquivo. su alta afinidad por los receptores CB₁ y CB₂ sugiere una posible modulación del sistema endocannabinoide.

Comparación Con Compuestos Similares

La singularidad del isómero de 8-metilnaftilo de JWH 122 radica en su posición de grupo metilo distinta. Los compuestos similares incluyen JWH 122 (con el grupo metilo en la posición 4) y JWH 210 .

Actividad Biológica

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, commonly referred to as a synthetic cannabinoid, is a compound that mimics the effects of natural cannabinoids found in the cannabis plant. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

The compound's structure is characterized by a naphthalene moiety and an indole ring, contributing to its unique pharmacological profile. Below are its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C25H25NO |

| Molecular Weight | 355.5 g/mol |

| IUPAC Name | This compound |

| InChI Key | NMSMHEOGZBXQDF-UHFFFAOYSA-N |

The primary mechanism of action for this compound involves its interaction with cannabinoid receptors, specifically CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes including pain sensation, mood regulation, and immune response.

Upon binding to these receptors, the compound mimics endogenous cannabinoids, leading to alterations in neurotransmitter release and modulation of pain perception .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Analgesic Effects:

Studies suggest that synthetic cannabinoids may provide pain relief by acting on the endocannabinoid system. This has implications for chronic pain management and conditions such as arthritis.

2. Anti-inflammatory Properties:

The compound has shown potential in reducing inflammation through its action on CB2 receptors, which are predominantly found in immune cells.

3. Neuroprotective Effects:

Research indicates that synthetic cannabinoids can protect neuronal cells from damage due to oxidative stress, suggesting potential applications in neurodegenerative diseases.

4. Psychoactive Effects:

As a synthetic cannabinoid, it may produce psychoactive effects similar to THC (tetrahydrocannabinol), including euphoria or altered mental states .

Case Studies

Several studies have investigated the effects of synthetic cannabinoids like this compound:

Case Study 1: Pain Management in Chronic Conditions

In a double-blind study involving patients with chronic pain conditions, administration of synthetic cannabinoids resulted in significant reductions in pain scores compared to placebo groups. The findings support the use of such compounds for therapeutic purposes in pain management .

Case Study 2: Neuroprotection in Animal Models

Animal studies demonstrated that this compound could reduce neuronal apoptosis following traumatic brain injury by modulating inflammatory responses through CB2 receptor activation.

Propiedades

Fórmula molecular |

C25H25NO |

|---|---|

Peso molecular |

355.5 g/mol |

Nombre IUPAC |

(8-methylnaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

InChI |

InChI=1S/C25H25NO/c1-3-4-7-16-26-17-22(20-13-5-6-15-23(20)26)25(27)21-14-9-12-19-11-8-10-18(2)24(19)21/h5-6,8-15,17H,3-4,7,16H2,1-2H3 |

Clave InChI |

NMSMHEOGZBXQDF-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |

SMILES canónico |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC(=C43)C |

Sinónimos |

(8-methylnaphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.